B1151673 Cyclopentenone Prostaglandin HPLC Mixture

Cyclopentenone Prostaglandin HPLC Mixture

Cat. No. B1151673
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

This mixture contains all of the major UV-absorbing cyclopentenone prostaglandins and their precursors. Contents:100 µg of each compound Prostaglandin A2Prostaglandin B2 Prostaglandin D2 Prostaglandin E2Prostaglandin J215-deoxy-Δ These compounds absorb in the ultraviolet with maxima at 216 - 220 lambda. The cyclopentenone prostaglandins have been noted to have antimitotic, antiviral and antitumor activity in a number of systems. PGA2 and PGJ2, can also undergo further elimination and double bond rearrangements to give PGB2 and 15-deoxy-Δ12,14 PGJ2, respectively. 15-deoxy-Δ12,14 PGJ2 is a relatively potent ligand for the PPARγ nuclear receptor. PGB2 does not appear to have significant intrinsic biological activity;  however, it is frequently used as a reliable internal standard for analysis of eicosanoids by HPLC.

Scientific Research Applications

Biological Activities and Cellular Targets

Cyclopentenone prostaglandins (PGs) like PGA2, PGA1, and PGJ2 show potent anti-inflammatory, anti-neoplastic, and anti-viral activities. These activities are primarily due to their interaction with cellular target proteins rather than binding to G-protein coupled prostanoid receptors. For instance, 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) is a high affinity ligand for the nuclear receptor PPARγ, influencing gene transcription (Straus & Glass, 2001).

HPLC Method for Determination of NSAIDs

A high-performance liquid chromatography (HPLC) method to separate a mixture of NSAIDs, including aspirin, paracetamol, and naproxen, has been developed. This method uses an isocratic mobile phase and a C18 column, identifying distinct compounds in less than 10 minutes (Hassan & Nam, 2021).

Interaction with Glutathione and Cellular Transport

Cyclopentenone prostaglandins like 15-deoxy-Delta(12,14)-prostaglandin J(2) (15dPGJ(2)) can induce glutathione (GSH) synthesis and efflux in various cell lines. This efflux is mediated by ATP-binding cassette (ABC) transporters, suggesting a link between inflammatory signaling and antioxidant responses (Brechbuhl et al., 2009).

Anticancer Drug Design

The cyclopentenone moiety has been identified as a key component in anticancer drug design. Compounds like cyclopentenone prostaglandins have demonstrated strong anti-tumor activity, inducing cell cycle arrest or apoptosis in tumor cells depending on the type and treatment conditions (Conti, 2006).

Induction of Oxidative Stress

Cyclopentenone prostaglandins of the J2 series can induce intracellular oxidative stress, leading to cell degeneration. This effect is primarily due to the depletion of antioxidant defenses and the production of protein-bound lipid peroxidation products (Kondo et al., 2001).

properties

Product Name

Cyclopentenone Prostaglandin HPLC Mixture

synonyms

Cyclopentenone PG HPLC Mixture

Origin of Product

United States

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